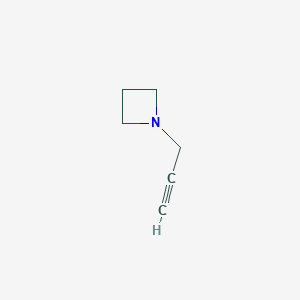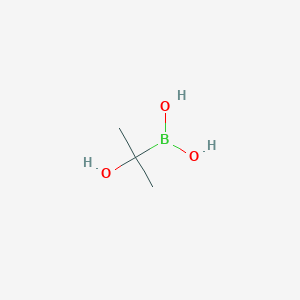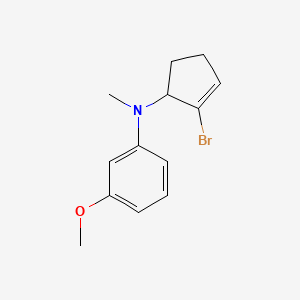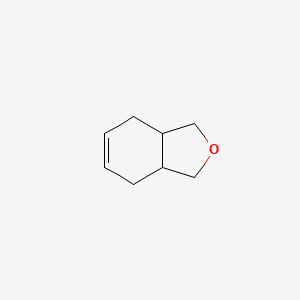
Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Oxiran-2-ylméthoxy)isoxazole-5-carboxylate de méthyle est un composé chimique appartenant à la classe des isoxazoles, qui sont des composés hétérocycliques à cinq chaînons contenant un atome d'oxygène et un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3-(Oxiran-2-ylméthoxy)isoxazole-5-carboxylate de méthyle implique généralement la réaction de cycloaddition des oxydes de nitriles avec les alcènesLes conditions de réaction comprennent souvent l'utilisation de catalyseurs tels que le cuivre(I) ou le ruthénium(II) pour faciliter la réaction .
Méthodes de production industrielle : Dans les milieux industriels, la production de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour assurer une synthèse efficace et évolutive. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté élevés, impliquant souvent l'utilisation de voies de synthèse sans métaux pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(Oxiran-2-ylméthoxy)isoxazole-5-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Le 3-(Oxiran-2-ylméthoxy)isoxazole-5-carboxylate de méthyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 3-(Oxiran-2-ylméthoxy)isoxazole-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou l'activation des voies de signalisation, conduisant aux effets biologiques désirés .
Composés similaires :
- 3-(Benzyloxy)isoxazole-5-carboxylate de méthyle
- 3-(Phénylméthoxy)isoxazole-5-carboxylate de méthyle
Comparaison : Le 3-(Oxiran-2-ylméthoxy)isoxazole-5-carboxylate de méthyle est unique en raison de la présence du groupe oxirane (époxyde), qui confère une réactivité distincte et une activité biologique potentielle. En revanche, des composés similaires comme le 3-(benzyloxy)isoxazole-5-carboxylate de méthyle et le 3-(phénylméthoxy)isoxazole-5-carboxylate de méthyle ne possèdent pas ce groupe fonctionnel, ce qui donne lieu à des propriétés chimiques et biologiques différentes .
Mécanisme D'action
The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Methyl 3-(phenylmethoxy)isoxazole-5-carboxylate
Comparison: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is unique due to the presence of the oxirane (epoxide) group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like methyl 3-(benzyloxy)isoxazole-5-carboxylate and methyl 3-(phenylmethoxy)isoxazole-5-carboxylate lack this functional group, resulting in different chemical and biological properties .
Propriétés
Formule moléculaire |
C8H9NO5 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
methyl 3-(oxiran-2-ylmethoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-11-8(10)6-2-7(9-14-6)13-4-5-3-12-5/h2,5H,3-4H2,1H3 |
Clé InChI |
PPKVLSUMJLINBP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NO1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)









![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

